molecular formula C14H9N3O5S3 B4750925 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

Cat. No. B4750925
M. Wt: 395.4 g/mol
InChI Key: XKLYYDLIBKFZFJ-UHFFFAOYSA-N
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, also known as NTBC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NTBC was first synthesized in the 1990s as a potent inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines. Since then, NTBC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide works by inhibiting the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide reduces the levels of toxic metabolites that accumulate in patients with HT1, leading to improved liver function and overall health. In addition to its effects on tyrosine hydroxylase, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has also been shown to have other biochemical and physiological effects, including the inhibition of other enzymes involved in the metabolism of tyrosine and related compounds.
Biochemical and Physiological Effects
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has a wide range of biochemical and physiological effects, many of which are still being studied. In addition to its effects on tyrosine hydroxylase, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been shown to inhibit the activity of other enzymes involved in the metabolism of tyrosine and related compounds, including phenylalanine hydroxylase and tryptophan hydroxylase. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has also been shown to have antioxidant properties, and may be useful in the treatment of conditions associated with oxidative stress.

Advantages and Limitations for Lab Experiments

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a potent inhibitor of tyrosine hydroxylase and other enzymes involved in the metabolism of tyrosine and related compounds, making it a valuable tool for studying these pathways in the laboratory. However, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has some limitations as well. For example, it can be toxic at high doses, and its effects on other enzymes and pathways may complicate experimental results. Additionally, N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a small molecule inhibitor, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide and related compounds. One area of interest is the development of new inhibitors with improved potency and selectivity for specific enzymes and pathways. Another area of interest is the exploration of new therapeutic applications for N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, including its potential use in the treatment of other inherited metabolic disorders and conditions associated with oxidative stress. Finally, there is a need for further research on the biochemical and physiological effects of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide, particularly its effects on other enzymes and pathways involved in the metabolism of tyrosine and related compounds.

Scientific Research Applications

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inherited metabolic disorders. One of the most well-known applications of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver and can lead to liver failure and other serious complications. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has been shown to be effective in reducing the levels of toxic metabolites in patients with HT1, and is currently used as a first-line treatment for the disease.

properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S3/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLYYDLIBKFZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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